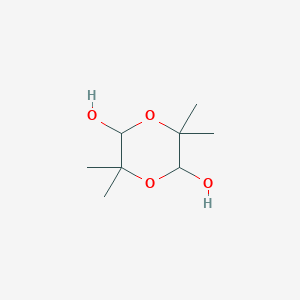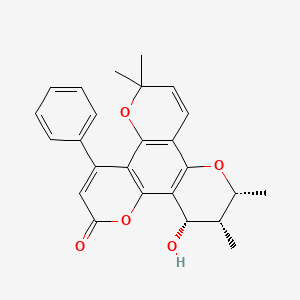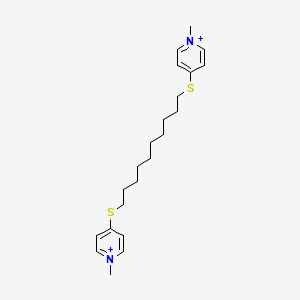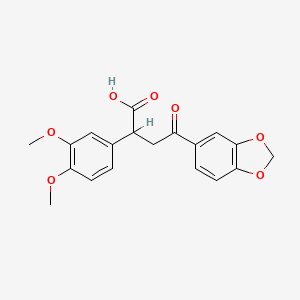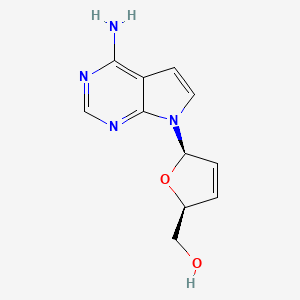
7-Deaza-2',3'-didehydrodideoxyadenosine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Deaza-2’,3’-didehydrodideoxyadenosine is a nucleoside analogue that has garnered significant attention in scientific research due to its unique structural properties and potential applications. This compound is a modified form of adenosine, where the nitrogen atom at the 7-position of the purine ring is replaced by a carbon atom, and the 2’ and 3’ hydroxyl groups are removed. This structural modification imparts distinct chemical and biological properties to the compound, making it a valuable tool in various fields of research .
Preparation Methods
The synthesis of 7-Deaza-2’,3’-didehydrodideoxyadenosine involves several steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the 7-deazaadenine base: This is achieved by substituting the nitrogen atom at the 7-position with a carbon atom.
Glycosylation: The 7-deazaadenine base is then glycosylated with a suitable sugar moiety to form the nucleoside.
Dehydration: The 2’ and 3’ hydroxyl groups are removed through a dehydration reaction to yield the final product.
Industrial production methods typically involve optimizing these steps to achieve higher yields and purity. This may include the use of advanced purification techniques such as high-performance liquid chromatography (HPLC) and the employment of automated synthesis equipment to streamline the process .
Chemical Reactions Analysis
7-Deaza-2’,3’-didehydrodideoxyadenosine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride.
Common reagents and conditions used in these reactions include organic solvents like tetrahydrofuran (THF), catalysts such as copper sulfate, and reaction conditions like reflux or room temperature . Major products formed from these reactions depend on the specific reagents and conditions used, but they typically involve modifications to the purine ring or the sugar moiety .
Scientific Research Applications
7-Deaza-2’,3’-didehydrodideoxyadenosine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of oligonucleotides and other nucleic acid analogues.
Medicine: It has potential therapeutic applications, particularly in antiviral and anticancer research.
Mechanism of Action
The mechanism of action of 7-Deaza-2’,3’-didehydrodideoxyadenosine involves its incorporation into nucleic acids, where it can disrupt normal base pairing and interfere with nucleic acid synthesis. This disruption can lead to the inhibition of viral replication or the induction of apoptosis in cancer cells. The compound targets specific molecular pathways involved in nucleic acid metabolism, making it effective against rapidly dividing cells, such as viruses and cancer cells .
Comparison with Similar Compounds
7-Deaza-2’,3’-didehydrodideoxyadenosine is unique compared to other nucleoside analogues due to its specific structural modifications. Similar compounds include:
2’,3’-dideoxyadenosine: Lacks the 2’ and 3’ hydroxyl groups but retains the nitrogen atom at the 7-position.
7-Deazaadenosine: Contains the 7-deaza modification but retains the 2’ and 3’ hydroxyl groups.
2’,3’-didehydrodideoxyadenosine: Lacks both the 2’ and 3’ hydroxyl groups but does not have the 7-deaza modification.
The unique combination of the 7-deaza modification and the absence of the 2’ and 3’ hydroxyl groups in 7-Deaza-2’,3’-didehydrodideoxyadenosine imparts distinct chemical and biological properties, making it a valuable tool in various research applications .
Properties
CAS No. |
64702-16-5 |
|---|---|
Molecular Formula |
C11H12N4O2 |
Molecular Weight |
232.24 g/mol |
IUPAC Name |
[(2S,5R)-5-(4-aminopyrrolo[2,3-d]pyrimidin-7-yl)-2,5-dihydrofuran-2-yl]methanol |
InChI |
InChI=1S/C11H12N4O2/c12-10-8-3-4-15(11(8)14-6-13-10)9-2-1-7(5-16)17-9/h1-4,6-7,9,16H,5H2,(H2,12,13,14)/t7-,9+/m0/s1 |
InChI Key |
KSGFFYDWGPAEFZ-IONNQARKSA-N |
Isomeric SMILES |
C1=C[C@@H](O[C@@H]1CO)N2C=CC3=C(N=CN=C32)N |
Canonical SMILES |
C1=CC(OC1CO)N2C=CC3=C(N=CN=C32)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


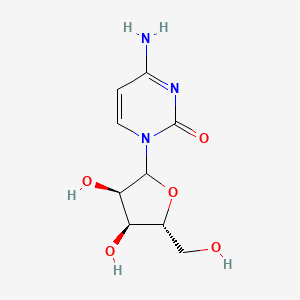
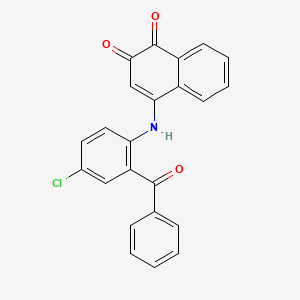
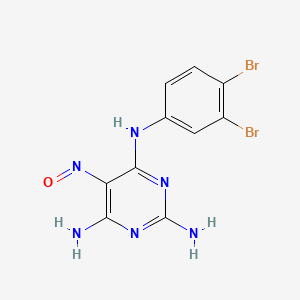
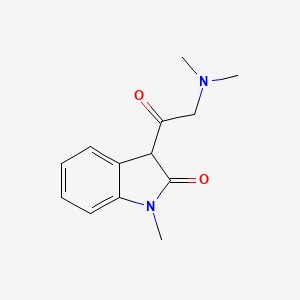
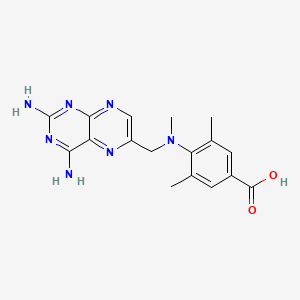
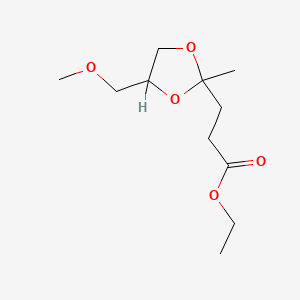
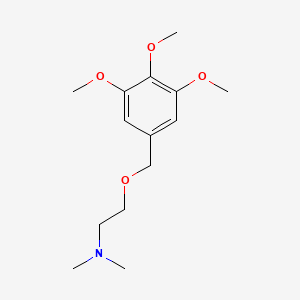
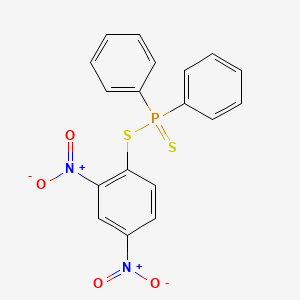
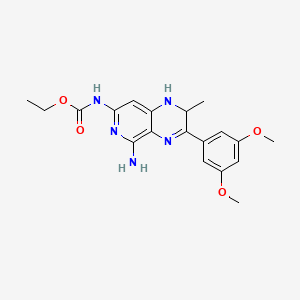
![9,10-Anthracenedimethanamine, N,N'-bis[3-[bis(3-aminopropyl)amino]propyl]-](/img/structure/B12805411.png)
